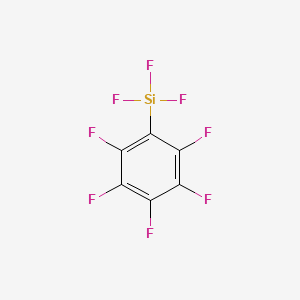

Silane, trifluoro(pentafluorophenyl)-

Description

Historical Trajectory of Perfluoroaryl Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilane, tetraethylsilane. However, it was the pioneering work of Frederick Kipping in the early 20th century that laid the extensive groundwork for the field, including the synthesis of a wide array of organosilicon compounds and the introduction of the term "silicone". The mid-20th century saw a surge in the development and commercialization of silicone polymers, driven by their exceptional properties like high thermal stability and water repellency.

The subfield of perfluoroaryl organosilicon chemistry emerged later, as chemists began to explore the effects of fluorine substitution on the properties of organosilicon compounds. The introduction of the highly electronegative pentafluorophenyl (C₆F₅) group was a significant milestone. Early methods for the synthesis of perfluoroaryl silanes often involved the reaction of a perfluoroaryl Grignard or lithium reagent with a suitable chlorosilane. For instance, trimethyl(pentafluorophenyl)silane (B73885) has been synthesized by reacting pentafluorophenyl magnesium bromide with trimethylchlorosilane. fluorine1.ru

The development of synthetic routes to compounds like trifluoro(pentafluorophenyl)silane is part of a broader effort to create highly Lewis acidic silicon centers. The electron-withdrawing fluorine atoms on both the phenyl ring and directly on the silicon atom in C₆F₅SiF₃ are expected to create a significantly electron-deficient silicon atom, enhancing its Lewis acidity. This is a key area of contemporary research, as strong, neutral Lewis acids are highly sought after as catalysts in organic synthesis. The historical progression of this field has been from simple alkyl and aryl silanes to more complex and electronically tuned systems like the perfluorinated derivatives, driven by the quest for new reactivity and catalytic applications.

Strategic Importance of Trifluoro(pentafluorophenyl)silane in Modern Synthesis and Catalysis

The strategic importance of trifluoro(pentafluorophenyl)silane in modern chemical synthesis and catalysis lies primarily in its potential as a strong, neutral Lewis acid. The presence of eight fluorine atoms in the molecule dramatically influences the electronic environment of the silicon atom, making it a powerful electron pair acceptor.

Lewis Acid Catalysis: Strong Lewis acids are crucial for a wide range of organic transformations, including Friedel-Crafts reactions, aldol (B89426) reactions, and various cycloadditions. While traditional Lewis acids like aluminum chloride and boron trifluoride are effective, they can be sensitive to moisture and difficult to handle. Perfluorinated organosilicon compounds like trifluoro(pentafluorophenyl)silane offer the promise of high Lewis acidity combined with potentially greater stability and solubility in organic solvents. Although specific catalytic applications of trifluoro(pentafluorophenyl)silane are not yet widely documented in publicly available literature, its structural analogues and related perfluorinated organoboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have demonstrated remarkable catalytic activity in a vast number of reactions, including hydrosilylation, polymerization, and deoxygenation. nih.govresearchgate.netmdpi.comresearchgate.netchemrxiv.orgnih.govrsc.org The catalytic cycle often involves the activation of a Si-H bond in a hydrosilane by the Lewis acid. nih.gov The high electrophilicity of the silicon center in C₆F₅SiF₃ suggests it could play a similar role in activating substrates or reagents.

Reagent in Organic Synthesis: Beyond catalysis, trifluoro(pentafluorophenyl)silane can serve as a reagent for the introduction of the pentafluorophenyl group into organic molecules. The C₆F₅ moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which can enhance metabolic stability, lipophilicity, and intermolecular interactions.

Precursor to Advanced Materials: Fluorinated organosilanes are also valuable precursors for the synthesis of advanced materials. The incorporation of fluorine can lead to materials with low surface energy, high thermal stability, and unique optical and electronic properties. While specific applications are still emerging, the structural motifs present in trifluoro(pentafluorophenyl)silane make it a candidate for the development of novel polymers and surface coatings.

The table below summarizes some key properties of trifluoro(pentafluorophenyl)silane, highlighting its characteristics relevant to its potential applications.

| Property | Value |

| Molecular Formula | C₆F₈Si |

| Molecular Weight | 252.14 g/mol |

| Appearance | Colorless liquid (predicted) |

| Key Structural Features | Pentafluorophenyl group, Trifluorosilyl group |

| Potential Applications | Lewis acid catalyst, Reagent in organic synthesis, Precursor to advanced materials |

Structure

3D Structure

Properties

IUPAC Name |

trifluoro-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F8Si/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXHGYZTJXADKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Si](F)(F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449757 | |

| Record name | Silane, trifluoro(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-26-4 | |

| Record name | Silane, trifluoro(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trifluoro Pentafluorophenyl Silane

Halogen Exchange Reactions

Halogen exchange reactions represent a fundamental approach to introduce fluorine into the silane (B1218182) structure, starting from chloro- or ethoxy-substituted pentafluorophenylsilane (B12578386) precursors.

Direct Fluorination of Chloro(pentafluorophenyl)silane Precursors

A primary method for the synthesis of trifluoro(pentafluorophenyl)silane involves the direct fluorination of a corresponding chloro(pentafluorophenyl)silane precursor, most notably trichloro(pentafluorophenyl)silane. This transformation is a halogen exchange reaction where the chlorine atoms bonded to the silicon are substituted with fluorine atoms.

A common and effective reagent for this type of fluorination is antimony(III) fluoride (B91410) (SbF₃), often referred to as Swarts' reagent. The Swarts reaction is a well-established method for converting organochlorine compounds to their organofluorine counterparts. In this context, trichloro(pentafluorophenyl)silane is treated with antimony(III) fluoride, which acts as the fluorine source. The reaction may be catalyzed by the presence of antimony(V) salts, such as antimony(V) chloride (SbCl₅), which can generate a more reactive fluorinating species, antimony trifluorodichloride (SbCl₂F₃).

The general reaction can be represented as follows:

C₆F₅SiCl₃ + SbF₃ → C₆F₅SiF₃ + SbCl₃

The efficiency of the halogen exchange is influenced by the reaction conditions, including temperature and the presence of a catalyst. This method is advantageous due to the availability of the trichloro(pentafluorophenyl)silane precursor.

Table 1: Reaction Parameters for Direct Fluorination

| Precursor | Fluorinating Agent | Catalyst (optional) | Product |

|---|---|---|---|

| Trichloro(pentafluorophenyl)silane | Antimony(III) fluoride (SbF₃) | Antimony(V) chloride (SbCl₅) | Trifluoro(pentafluorophenyl)silane |

Conversion from Ethoxy(pentafluorophenyl)silane Derivatives

Another potential route for the synthesis of trifluoro(pentafluorophenyl)silane is through the conversion of ethoxy(pentafluorophenyl)silane derivatives, such as triethoxy(pentafluorophenyl)silane. This process involves the cleavage of the silicon-oxygen (Si-O) bonds of the ethoxy groups and their subsequent replacement with silicon-fluorine (Si-F) bonds.

Various fluorinating agents can be employed for this transformation. Reagents such as hydrogen fluoride (HF) or its complexes, like HF-pyridine, are capable of cleaving the Si-O bond. The reaction proceeds via protonation of the ethoxy oxygen, making it a better leaving group, followed by nucleophilic attack of the fluoride ion at the silicon center.

C₆F₅Si(OCH₂CH₃)₃ + 3HF → C₆F₅SiF₃ + 3CH₃CH₂OH

The choice of the fluorinating agent and the reaction conditions, such as solvent and temperature, are critical to ensure a high yield and to minimize potential side reactions. The relatively stable Si-O bond requires effective fluorinating agents for a successful conversion.

Organometallic Precursor Routes

The formation of the silicon-carbon bond is a key step in the synthesis of trifluoro(pentafluorophenyl)silane, and organometallic reagents are instrumental in achieving this.

Synthesis via Pentafluorophenyl Grignard Reagents and Halosilanes

A versatile and widely used method for creating the C-Si bond in pentafluorophenylsilanes is the Grignard reaction. fluorine1.ru This approach involves the reaction of a pentafluorophenyl Grignard reagent, typically pentafluorophenylmagnesium bromide (C₆F₅MgBr), with a suitable halosilane. To obtain trifluoro(pentafluorophenyl)silane, the halosilane of choice would be a silicon tetrahalide with fluorine as the halogen, namely silicon tetrafluoride (SiF₄), or another suitable fluorinated silane that can act as an electrophile.

The pentafluorophenyl Grignard reagent is typically prepared in situ from the reaction of bromopentafluorobenzene (B106962) with magnesium metal in an ethereal solvent like diethyl ether. This is then reacted with the silicon tetrafluoride. The reaction proceeds via nucleophilic attack of the carbanionic pentafluorophenyl group of the Grignard reagent on the electrophilic silicon atom of SiF₄, displacing a fluoride ion.

The reaction is as follows:

C₆F₅MgBr + SiF₄ → C₆F₅SiF₃ + MgBrF

The yield of this reaction can be influenced by several factors, including the purity and reactivity of the magnesium, the choice of solvent, and the reaction temperature. fluorine1.ru The use of freshly prepared Grignard reagent is often recommended to maximize the yield. fluorine1.ru

Table 2: Key Components in the Grignard Synthesis Route

| Organometallic Reagent | Halosilane | Solvent | Product |

|---|---|---|---|

| Pentafluorophenylmagnesium bromide | Silicon tetrafluoride | Diethyl ether | Trifluoro(pentafluorophenyl)silane |

Emerging Synthetic Strategies for Trifluoro(pentafluorophenyl)silane

The field of organofluorine chemistry is continually evolving, with new synthetic methods being developed to improve efficiency, selectivity, and environmental compatibility. While specific emerging strategies for the direct synthesis of trifluoro(pentafluorophenyl)silane are not extensively documented, advancements in the broader field of aryltrifluorosilane synthesis are relevant.

One area of development is the use of more benign and selective fluorinating agents to replace traditional, often harsh, reagents. This includes the development of novel nucleophilic and electrophilic fluorinating reagents that can operate under milder conditions.

Furthermore, transition-metal-catalyzed cross-coupling reactions are a significant area of modern synthetic chemistry. Methodologies that could be adapted for the synthesis of aryltrifluorosilanes might involve the palladium- or copper-catalyzed coupling of an aryl precursor with a trifluorosilylating agent. These catalytic approaches could offer higher functional group tolerance and milder reaction conditions compared to traditional methods.

Research into direct C-H functionalization is another promising avenue. While still a challenging area, the direct conversion of a C-H bond in a pentafluorophenyl-containing precursor to a C-SiF₃ bond would represent a highly atom-economical and efficient synthetic route. However, achieving the required selectivity and reactivity for such a transformation remains a significant research goal.

As the demand for specialized fluorinated materials grows, it is anticipated that more direct and efficient synthetic strategies for compounds like trifluoro(pentafluorophenyl)silane will continue to be an active area of research.

Reactivity and Mechanistic Investigations of Trifluoro Pentafluorophenyl Silane

Trifluoro(pentafluorophenyl)silane as a Fluorinated Reagent in Organic Transformations

The high electrophilicity of the silicon atom in trifluoro(pentafluorophenyl)silane is a key factor in its application as a reagent in organic synthesis. It participates in a variety of transformations, often initiated by activation with Lewis acids or bases, leading to the formation of reactive intermediates that can engage with a range of organic substrates.

Regioselective Introduction of Pentafluorophenyl Moieties

While the broader class of pentafluorophenylsilanes is utilized for the introduction of the C₆F₅ group, specific studies detailing the regioselective transfer of the pentafluorophenyl moiety from trifluoro(pentafluorophenyl)silane are not extensively documented in the reviewed literature. Generally, related compounds like trimethyl(pentafluorophenyl)silane (B73885) are used in the presence of a strong base to achieve regioselective substitution on heterocyclic N-oxides. nih.govnih.gov This process allows for the direct formation of 2-pentafluorophenyl-substituted N-heterocycles. nih.gov The reaction's success is often dependent on carefully selected conditions to avoid side reactions. nih.gov

Activation Pathways Leading to Reactive Fluorinated Intermediates

The activation of silanes is crucial for their reactivity in organic transformations. For C₆F₅-substituted silanes and related compounds, activation often involves the use of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.comresearchgate.netnih.gov This Lewis acid can interact with a hydride or other group on the silicon atom, increasing its electrophilicity and facilitating subsequent reactions. mdpi.commdpi.com This interaction can generate a silylium (B1239981) or silylium-like intermediate, which is a potent electrophile. mdpi.com

Computational studies on the B(C₆F₅)₃-catalyzed reduction of carbonyls by silanes suggest a mechanism involving a frustrated Lewis pair Si-H-B complex. mdpi.com The strong Lewis acidity of the borane (B79455) is directed towards the silane (B1218182), activating the Si-H bond and enhancing the nucleophilic attack of the carbonyl. mdpi.com This "silane activation" pathway, proceeding through intermediates like a silyliminium/hydridoborate ion pair in the case of imine reduction, is a key concept in understanding the reactivity of these systems. mdpi.com

Electrophilic Aromatic Substitution with Polyfluoroalkenes

The reaction of unsaturated silanes, such as allylsilanes and vinylsilanes, with electrophiles is a well-established method for forming new carbon-carbon bonds. wikipedia.org The electron-releasing nature of the carbon-silicon bond stabilizes a positive charge β to the silicon atom, directing the electrophilic attack. wikipedia.org While this is a general principle for unsaturated silanes, specific examples detailing the reaction of trifluoro(pentafluorophenyl)silane in electrophilic aromatic substitution with polyfluoroalkenes are not prominent in the surveyed literature.

Reactions with Heterocyclic N-Oxides

The reaction of perfluoroalkyl- and perfluoroarylsilanes with heterocyclic N-oxides in the presence of a strong base provides a direct and regioselective route to 2-substituted N-heterocycles. nih.govnih.gov Studies have shown that various silanes, including trimethyl(pentafluorophenyl)silane, can be used for this purpose. nih.gov The reaction proceeds efficiently for a range of substrates, including substituted quinoline (B57606), pyridine (B92270), and isoquinoline (B145761) N-oxides, yielding the corresponding 2-substituted products with high regioselectivity. nih.gov

For instance, the reaction of trimethyl(pentafluorophenyl)silane with quinoline N-oxide in the presence of potassium tert-butoxide afforded the 2-(pentafluorophenyl)quinoline in a modest yield. nih.gov The general conditions for these types of reactions are summarized in the table below.

| Silane Reagent | N-Oxide Substrate | Base | Temperature (°C) | Yield (%) |

| Trimethyl(pentafluorophenyl)silane | Quinoline N-oxide | KOt-Bu | -20 | 17 |

| (Pentafluoroethyl)trimethylsilane | Quinoline N-oxide | KOt-Bu | -20 | 85 |

| (Heptafluoropropyl)trimethylsilane | Quinoline N-oxide | KOt-Bu | -20 | 89 |

| Trimethyl(trifluoromethyl)silane | Quinoline N-oxide | KOt-Bu | -20 | 95 |

Table 1: Examples of base-mediated reactions of fluorinated silanes with quinoline N-oxide. Data sourced from nih.gov.

This transformation highlights the utility of fluorinated silanes in the synthesis of valuable fluorinated heterocyclic compounds. nih.gov

Allylic SN2' Substitution Reactions Mediated by C₆F₅-Substituted Silanes

Allylic substitution reactions are fundamental transformations in organic chemistry. nih.govresearchgate.net The use of allylsilanes in these reactions is particularly advantageous due to the stabilizing effect of the silicon group on the intermediate carbocation. u-tokyo.ac.jp Allylic trifluorosilanes, in particular, have been shown to react with high regioselectivity, favoring the SN2' pathway to give a single isomer with allylic transposition. u-tokyo.ac.jp This is in contrast to allylic trimethylsilanes, which can sometimes yield a mixture of regioisomers. u-tokyo.ac.jp The high reactivity and selectivity of allylic trifluorosilanes are attributed to the formation of a hypervalent silicon intermediate which enhances the nucleophilicity of the γ-carbon. u-tokyo.ac.jp While the principle is established for allylic trifluorosilanes, specific studies focusing on allylic silanes bearing a C₆F₅ group on the silicon atom in SN2' reactions were not found in the reviewed sources.

Intermolecular Interactions and Hypervalent Silicon Complex Formation

The highly electron-deficient nature of the silicon atom in trifluoro(pentafluorophenyl)silane makes it a strong Lewis acid, capable of forming hypervalent complexes with Lewis bases. acs.org This ability of silicon to expand its coordination sphere beyond four is a key feature of organosilicon chemistry. princeton.edu

Trifluoro(pentafluorophenyl)silane has been shown to form new hypervalent complexes with pyridine and 4-methoxypyridine (B45360) through intermolecular Si···N interactions. acs.org The strength of this interaction is influenced by the electronic properties of both the silane and the Lewis base. Stronger and more efficient binding is observed with the more electron-poor silane, trifluoro(pentafluorophenyl)silane, and the more electron-rich Lewis base, 4-methoxypyridine. acs.org

Depending on the conditions (concentration, temperature, and type of amine), both pentacoordinate and hexacoordinate complexes can be formed. acs.org For example, trifluoro(pentafluorophenyl)silane forms a hexacoordinate complex with pyridine (4·2py) at temperatures below room temperature, and a similar complex with 4-methoxypyridine (4·2MeO-py) is observed even at room temperature in high concentrations. acs.org The binding constants for the formation of related pentacoordinate complexes have been measured, as shown in the table below.

| Silane | Lewis Base | Binding Constant (K, M⁻¹) at 25°C |

| Trifluorohexylsilane | Pyridine | 15 ± 2 |

| Trifluorophenylsilane | Pyridine | 25 ± 5 |

| Trifluorophenylsilane | 4-Methoxypyridine | 550 ± 100 |

Table 2: Binding constants for the formation of pentacoordinate hypervalent silicon complexes in benzene. Data sourced from acs.org.

These intermolecular Si···N interactions are being explored as versatile binding motifs in the field of supramolecular chemistry. acs.org The formation of such hypervalent species is also mechanistically significant, as these intermediates are often invoked in silicon-mediated organic reactions. u-tokyo.ac.jpprinceton.edu

Formation and Structural Characterization of Hypervalent Trifluoro(pentafluorophenyl)silane Adducts with Nitrogenous Bases

Detailed research findings, including data tables on the formation and structural characterization of hypervalent adducts of trifluoro(pentafluorophenyl)silane with specific nitrogenous bases, are not available.

Implications for Supramolecular Assembly and Directed Synthesis

Specific examples and detailed research on how hypervalent adducts of trifluoro(pentafluorophenyl)silane are implicated in supramolecular assembly or have been utilized in directed synthesis are not documented in the available literature.

Advanced Spectroscopic and Structural Elucidation of Trifluoro Pentafluorophenyl Silane and Its Derivatives

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for the structural characterization of fluorinated organosilanes, providing detailed insights into the electronic environments of ¹⁹F, ²⁹Si, and ¹³C nuclei.

The ¹⁹F NMR spectrum of trifluoro(pentafluorophenyl)silane is particularly informative, offering distinct signals for the fluorine atoms attached to the silicon and those on the pentafluorophenyl ring. The high natural abundance and sensitivity of the ¹⁹F nucleus facilitate detailed analysis of chemical shifts and coupling constants. researchgate.net

The spectrum is expected to exhibit two primary sets of resonances. A high-frequency resonance corresponding to the three fluorine atoms bonded to the silicon (SiF₃ group) and a more complex set of signals at lower frequency for the five fluorine atoms of the pentafluorophenyl (C₆F₅) group.

The fluorine atoms of the C₆F₅ group typically appear as three distinct multiplets with an integration ratio of 2:1:2, corresponding to the ortho-, para-, and meta-positions relative to the silyl (B83357) substituent. The chemical shifts are influenced by the electron-withdrawing nature of the trifluorosilyl group. Spin-spin coupling between the aromatic fluorine nuclei provides valuable information about their relative positions.

| Fluorine Environment | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |

| Si-F ₃ | -70 to -90 | Quartet (due to ²⁹Si) | ¹J(²⁹Si-¹⁹F) ≈ 270-290 |

| ortho-F (2F) | -130 to -145 | Multiplet | ³J(Fₒ-Fₘ) ≈ 18-22, ⁴J(Fₒ-Fₚ) ≈ 4-8 |

| para-F (1F) | -148 to -162 | Triplet of triplets | ⁴J(Fₚ-Fₒ) ≈ 4-8, ³J(Fₚ-Fₘ) ≈ 18-22 |

| meta-F (2F) | -160 to -165 | Multiplet | ³J(Fₘ-Fₒ) ≈ 18-22, ³J(Fₘ-Fₚ) ≈ 18-22 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

²⁹Si NMR spectroscopy directly probes the environment of the silicon nucleus. The chemical shift of the ²⁹Si nucleus in trifluoro(pentafluorophenyl)silane is significantly influenced by the high electronegativity of the attached fluorine atoms and the pentafluorophenyl group. This results in a characteristic upfield shift compared to the tetramethylsilane (B1202638) (TMS) reference. nih.gov

The ²⁹Si NMR spectrum is anticipated to show a single resonance, which would be a quartet due to the one-bond coupling with the three directly attached fluorine atoms. Further, smaller couplings to the fluorines on the pentafluorophenyl ring would lead to a more complex multiplet structure. The large ¹J(²⁹Si-¹⁹F) coupling constant is a definitive indicator of the Si-F bond.

| Nucleus | Expected Chemical Shift (δ, ppm vs. TMS) | Expected Multiplicity | Typical Coupling Constants (J, Hz) |

| ²⁹Si | -80 to -100 | Quartet of multiplets | ¹J(²⁹Si-¹⁹F) ≈ 270-290 |

While trifluoro(pentafluorophenyl)silane contains no hydrogen atoms, ¹H NMR is crucial for the characterization of its derivatives containing hydrogen-bearing substituents.

The ¹³C NMR spectrum of trifluoro(pentafluorophenyl)silane provides information on the carbon skeleton of the pentafluorophenyl ring. The spectrum would display four distinct signals for the ipso-, ortho-, meta-, and para-carbons. These signals are subject to coupling with the fluorine atoms, resulting in complex multiplets. The carbon directly bonded to the silicon (ipso-carbon) is expected to show a significant ¹J(¹³C-¹⁹F) coupling to the ortho-fluorines.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C-ipso | 110 - 125 | Multiplet |

| C-ortho | 145 - 155 | Multiplet |

| C-meta | 135 - 145 | Multiplet |

| C-para | 140 - 150 | Multiplet |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a complementary approach to NMR for the structural elucidation of trifluoro(pentafluorophenyl)silane by probing its molecular vibrations.

The IR spectrum of trifluoro(pentafluorophenyl)silane is dominated by strong absorptions arising from the Si-F and C-F bond vibrations. The stretching vibrations of the SiF₃ group are expected to give rise to very intense bands in the 800-1000 cm⁻¹ region. The pentafluorophenyl group will show a series of characteristic bands corresponding to C-F stretching and aromatic ring vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | 1640 - 1650 | Medium |

| Aromatic C=C Stretch | 1515 - 1525 | Strong |

| Aromatic C=C Stretch | 1480 - 1490 | Strong |

| C-F Stretch | 1100 - 1400 | Strong |

| Si-F Asymmetric Stretch | 950 - 1000 | Very Strong |

| Si-F Symmetric Stretch | 800 - 850 | Strong |

Raman spectroscopy provides valuable complementary data to IR spectroscopy, as different selection rules apply. Vibrations that induce a change in molecular polarizability are Raman active. For trifluoro(pentafluorophenyl)silane, symmetric vibrations are expected to be particularly prominent in the Raman spectrum.

The symmetric stretching vibration of the SiF₃ group and the ring-breathing mode of the pentafluorophenyl ring are anticipated to produce strong signals in the Raman spectrum. The comparison of IR and Raman spectra can aid in the assignment of vibrational modes and provide insights into the molecule's symmetry.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | 1640 - 1650 | Medium |

| Aromatic Ring Breathing | ~1580 | Strong |

| Symmetric Si-F Stretch | 800 - 850 | Strong |

| Skeletal Bending Modes | < 600 | Medium |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition and the elucidation of fragmentation pathways of organosilicon compounds. For trifluoro(pentafluorophenyl)silane, HRMS provides the necessary precision to distinguish its molecular ion from other species with the same nominal mass, thereby confirming its molecular formula of C₆F₈Si.

While specific HRMS fragmentation data for trifluoro(pentafluorophenyl)silane is not extensively detailed in the available literature, the fragmentation patterns of closely related pentafluorophenyl derivatives of Group IV elements, including silicon, have been investigated. In general, the mass spectra of these compounds are characterized by the presence of fluorocarbon fragments. The fragmentation of pentafluorophenyl-silane derivatives can be complex, often involving rearrangements and the elimination of neutral silicon-fluoride species.

A general study on the mass spectra of pentafluorophenyl derivatives indicated that silanes tend to exhibit fewer metastable transitions compared to their phosphorus counterparts, which can make the assignment of specific fragmentation and rearrangement pathways more challenging. Nevertheless, the fragmentation is a direct result of electron bombardment and not typically due to thermal breakdown in the inlet system of the spectrometer. The analysis of these fragmentation patterns is crucial for understanding the stability of the molecule and the relative strengths of its chemical bonds under ionization conditions. The high mass accuracy of HRMS allows for the confident identification of the resulting fragment ions, which is essential for piecing together the fragmentation puzzle.

Table 1: Theoretical High-Resolution Mass Data for Trifluoro(pentafluorophenyl)silane and Key Fragments

| Ion Formula | Description | Calculated Mass (Da) |

|---|---|---|

| [C₆F₈Si]⁺ | Molecular Ion | 253.9642 |

| [C₆F₅]⁺ | Pentafluorophenyl cation | 167.9941 |

| [SiF₃]⁺ | Trifluorosilyl cation | 84.9686 |

Note: The data in this table is theoretical and serves as a representation of expected values in an HRMS analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Electronic Structure of Silanized Substrates

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When trifluoro(pentafluorophenyl)silane is used to modify surfaces, XPS is a powerful method to characterize the resulting thin film.

Analysis of a substrate treated with trifluoro(pentafluorophenyl)silane would be expected to show characteristic peaks for Carbon (C 1s), Fluorine (F 1s), Silicon (Si 2p), and Oxygen (O 1s), the last of which would originate from the native oxide layer of a silicon-based substrate and from the siloxane bridges (Si-O-Si) formed upon silanization.

The high-resolution C 1s spectrum would be particularly informative. It would be expected to be deconvoluted into multiple components corresponding to the different chemical environments of the carbon atoms in the pentafluorophenyl ring. The carbon atoms bonded to fluorine will exhibit a significant shift to higher binding energies compared to adventitious carbon. The C-Si bond would also have a distinct binding energy.

The F 1s spectrum would show a strong signal characteristic of covalent C-F bonds. The Si 2p spectrum would provide information about the silicon's oxidation state and its bonding to fluorine and the pentafluorophenyl group. A shift in the Si 2p binding energy upon formation of a siloxane network on a substrate surface would be indicative of successful silanization.

Table 2: Expected Binding Energy Ranges for Functional Groups in Trifluoro(pentafluorophenyl)silane Films

| Element | Functional Group | Expected Binding Energy Range (eV) |

|---|---|---|

| C 1s | C-Si | ~284.5 |

| C-C/C-H (from ring) | ~285.0 | |

| C-F | ~288 - 292 | |

| F 1s | C-F | ~688 - 690 |

| Si 2p | Si-C, Si-F | ~102 - 104 |

Note: These are approximate binding energy ranges and can vary depending on the specific substrate and instrument calibration.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

Although a crystal structure for trifluoro(pentafluorophenyl)silane itself is not reported in the searched literature, the structure of a closely related compound, tetrakis(pentafluorophenyl)silane ((C₆F₅)₄Si), has been determined. iucr.org This structure provides valuable insights into the molecular geometry and packing preferences of pentafluorophenyl-substituted silanes.

In tetrakis(pentafluorophenyl)silane, the silicon atom is tetrahedrally coordinated to four pentafluorophenyl groups. The molecule possesses S₄ crystallographically imposed symmetry. The Si-C bond length was determined to be 1.866(4) Å. The pentafluorophenyl rings are twisted relative to the Si-C bonds, with a torsion angle that is largely independent of the central atom, as similar angles are observed in the germanium and tin analogues. iucr.org The crystal structure consists of discrete molecules held together by normal van der Waals forces, with the shortest intermolecular contacts being F···F and F···C interactions. iucr.org

From this, it can be inferred that trifluoro(pentafluorophenyl)silane would also exhibit a tetrahedral geometry around the central silicon atom, with three fluorine atoms and one pentafluorophenyl group attached. The Si-F bonds would be expected to be shorter and stronger than the Si-C bond. The solid-state packing would likely be influenced by intermolecular F···F and F···H (if any residual solvent or impurities are present) interactions, which are common in fluorinated organic compounds.

The study of such crystal structures is crucial for understanding the steric and electronic effects of the highly fluorinated phenyl group on the silicon center and for designing materials with specific solid-state properties.

Table 3: Crystallographic Data for the Related Compound Tetrakis(pentafluorophenyl)silane

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄F₂₀Si | iucr.org |

| Crystal System | Tetragonal | iucr.org |

| Space Group | I4₁/a | iucr.org |

| a (Å) | 17.165(12) | iucr.org |

| c (Å) | 8.125(8) | iucr.org |

| Z | 4 | iucr.org |

This data is for (C₆F₅)₄Si and is presented for comparative purposes.

Computational and Theoretical Investigations of Trifluoro Pentafluorophenyl Silane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For trifluoro(pentafluorophenyl)silane, these methods can provide detailed insights into its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method widely used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While the reactivity of trifluoro(pentafluorophenyl)silane has been explored in synthetic chemistry, for instance in its reaction with LiCH₂NMe₂, LiN(SiMe₃)NMe₂, and LiONMe₂ to form substituted silanes, detailed DFT studies specifically elucidating the reaction mechanisms and transition states involving this compound are not extensively available in the surveyed literature. d-nb.inforesearchgate.net

General DFT studies on related systems, such as the reactions of silanes catalyzed by tris(pentafluorophenyl)borane (B72294), often reveal complex mechanistic pathways involving silane (B1218182) activation. researchgate.net However, specific computational data on the reaction pathways of trifluoro(pentafluorophenyl)silane, including the structures and energies of transition states for its various reactions, remain a subject for future research.

Analysis of Bonding Interactions and Electronic Effects within the C₆F₅SiF₃ Moiety

The C₆F₅SiF₃ moiety is characterized by significant electronic effects stemming from the high electronegativity of the fluorine atoms. The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing group, both through inductive and resonance effects. Similarly, the trifluorosilyl (-SiF₃) group is also highly electron-withdrawing.

Prediction of Conformational Landscape and Energetics

The conformational landscape of trifluoro(pentafluorophenyl)silane is primarily defined by the rotation around the C-Si bond. Theoretical calculations can predict the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them.

A study on derivatives of trifluoro(pentafluorophenyl)silane, such as C₆F₅SiF₂ONMe₂, has utilized a comparison of measured and calculated IR spectra to gain insight into the conformational composition. d-nb.inforesearchgate.net This suggests that computational methods can effectively predict the conformational preferences in such molecules. However, a specific computational study detailing the conformational landscape and energetics of the parent trifluoro(pentafluorophenyl)silane molecule was not identified in the searched literature. Such an investigation would be valuable for understanding its structural dynamics and how its conformation influences its reactivity and intermolecular interactions.

Molecular Modeling of Intermolecular Interactions and Complexation

Molecular modeling is a powerful tool for studying how molecules interact with each other. In the case of trifluoro(pentafluorophenyl)silane, its highly electrophilic silicon center, a consequence of the attached electron-withdrawing groups, makes it a strong Lewis acid, prone to forming hypervalent complexes with Lewis bases.

Experimental and theoretical studies have shown that trifluoro(pentafluorophenyl)silane forms hypervalent complexes with pyridine (B92270) (py) and 4-methoxypyridine (B45360) (MeO-py) through intermolecular Si···N interactions. researchgate.netresearchgate.netdoi.org The formation of these complexes is a result of the donation of the lone pair of electrons from the nitrogen atom of the pyridine to the vacant orbitals of the silicon atom in trifluoro(pentafluorophenyl)silane.

The strength of this interaction is influenced by the electronic properties of both the silane and the Lewis base. It has been observed that stronger and more efficient binding occurs with the more electron-poor silane and the more electron-rich Lewis base. researchgate.netresearchgate.net For instance, trifluoro(pentafluorophenyl)silane, being more electron-poor than trifluorohexylsilane and trifluorophenylsilane, exhibits a greater propensity to form these complexes. researchgate.netresearchgate.net

With 4-methoxypyridine, trifluoro(pentafluorophenyl)silane forms a 1:2 adduct even at room temperature in a highly concentrated solution, indicating the formation of a hexacoordinated silicon complex. researchgate.netdoi.org In contrast, with pyridine, it forms a 1:2 complex below room temperature. researchgate.netresearchgate.net This behavior highlights the ability of the silicon atom in trifluoro(pentafluorophenyl)silane to expand its coordination sphere to accommodate additional ligands.

The binding constants for the formation of these complexes have been measured, providing quantitative data on the strength of the intermolecular interactions. The possibility of modulating the coordination number (penta- vs. hexacoordination) by adjusting the Lewis base, concentration, and temperature suggests that these intermolecular Si···N interactions could be utilized as versatile binding motifs in supramolecular chemistry. researchgate.netresearchgate.net

| Lewis Base | Silane | Complex Type | Conditions for 1:2 Complex Formation |

|---|---|---|---|

| Pyridine (py) | Trifluoro(pentafluorophenyl)silane | 1:2 | Below room temperature |

| 4-Methoxypyridine (MeO-py) | Trifluoro(pentafluorophenyl)silane | 1:2 | Room temperature (high concentration) |

Applications of Trifluoro Pentafluorophenyl Silane in Advanced Chemical Synthesis and Materials Science

Reagent in Stereoselective and Regioselective Organic Transformations

The structure of trifluoro(pentafluorophenyl)silane, featuring a silicon atom bonded to a strongly electron-withdrawing pentafluorophenyl ring and three fluorine atoms, renders the silicon center exceptionally electron-deficient. This high degree of fluorination imparts strong Lewis acidic character to the molecule. While specific catalytic applications of trifluoro(pentafluorophenyl)silane are not extensively documented, its properties are analogous to other neutral silane (B1218182) Lewis superacids, which are capable of activating challenging chemical bonds. nih.govnih.gov

The potential of trifluoro(pentafluorophenyl)silane as a Lewis acid catalyst lies in its ability to coordinate to Lewis basic sites in organic substrates, such as the oxygen atom of a carbonyl group or an epoxide. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. In the context of stereoselective and regioselective transformations, this activation is critical. For instance, in the hydrosilylation of a prochiral ketone, a Lewis acid can direct the incoming nucleophile (a hydride from a silane reductant) to a specific face of the molecule, thereby controlling the stereochemistry of the resulting alcohol. Similarly, in the ring-opening of an unsymmetrical epoxide, the Lewis acid can direct a nucleophile to attack the more or less sterically hindered carbon atom, thus controlling the regioselectivity of the reaction. The effectiveness of such catalysts often depends on the strength of the Lewis acid and the steric environment it creates, suggesting that the bulky and highly electronic character of trifluoro(pentafluorophenyl)silane could offer unique selectivity in such transformations. mdpi.comresearchgate.net

Precursor for the Synthesis of Novel Fluorinated Organosilicon Materials

Trifluoro(pentafluorophenyl)silane is a promising precursor for creating advanced fluorinated organosilicon materials, primarily due to the reactivity of its Si-F bonds. These bonds are susceptible to hydrolysis, a key step in the sol-gel process, which transforms molecular precursors into macroscopic materials like glass and ceramic coatings. sigmaaldrich.com The hydrolysis of the trifluorosilyl (-SiF3) group would yield silanol (B1196071) intermediates (C6F5Si(OH)3), which subsequently undergo condensation reactions to form a stable, cross-linked siloxane (Si-O-Si) network. nih.gov

The incorporation of the pentafluorophenyl group into the resulting silica (B1680970) matrix imparts a range of desirable properties. Fluorinated materials are known for their exceptional thermal stability, chemical resistance, low surface energy (leading to hydrophobicity), and low refractive indices. pageplace.demdpi.com Materials derived from trifluoro(pentafluorophenyl)silane would therefore be expected to exhibit these characteristics, making them suitable for applications such as:

Hydrophobic and Oleophobic Coatings: Creating water- and oil-repellent surfaces for self-cleaning glass, anti-fouling coatings, and moisture barriers for electronics.

Low-k Dielectric Materials: The low polarity of C-F bonds helps to lower the dielectric constant of materials, which is crucial for insulating layers in microelectronics to reduce signal delay and power consumption.

Optical Coatings: Materials with a low refractive index are used as anti-reflective coatings on lenses and solar cells to maximize light transmission.

The sol-gel process allows for the creation of these materials as thin films, monoliths, or nanoparticles, offering versatility in their application. mdpi.commdpi.com

| Property | Standard Silica (from TEOS) | Expected Properties of Fluorinated Silica (from C6F5SiF3) |

|---|---|---|

| Surface Energy | High (Hydrophilic) | Low (Hydrophobic/Oleophobic) |

| Thermal Stability | High | Very High |

| Refractive Index | ~1.46 | Low (<1.40) |

| Dielectric Constant (k) | ~3.9 | Low (<3.0) |

| Chemical Resistance | Good | Excellent |

Building Block for Complex Polyfluorinated Organic Molecules

Beyond its role in materials science, trifluoro(pentafluorophenyl)silane serves as a valuable building block for the construction of complex organic molecules containing multiple fluorine atoms. snnu.edu.cn Its bifunctional nature, possessing both a reactive silyl (B83357) center and a pentafluorophenyl ring, allows for diverse synthetic strategies.

One key application is the transfer of the pentafluorophenyl (C6F5) group. In the presence of a suitable activator, such as a fluoride (B91410) ion source, the silicon center can form a hypervalent "ate" complex, which facilitates the transfer of the C6F5 group as a nucleophile to an electrophilic substrate. This strategy is a known pathway for other organosilanes and enables the introduction of this highly fluorinated aromatic ring into various molecular scaffolds. fluorine1.ru

Future Prospects and Research Frontiers in Trifluoro Pentafluorophenyl Silane Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The future synthesis of trifluoro(pentafluorophenyl)silane and its derivatives is expected to be heavily influenced by the principles of green chemistry, which prioritize the reduction of waste, minimization of hazardous substances, and improvement of energy efficiency. nih.gov Current synthetic methodologies for organosilicon compounds often rely on stoichiometric reagents and volatile organic solvents, which present environmental and economic challenges. researchgate.net The development of greener alternatives is a critical area for future research.

Key innovations are anticipated in the following areas:

Catalytic Direct C-H Silylation: A significant advancement would be the development of catalytic methods for the direct silylation of pentafluorobenzene (B134492) with a trifluorosilane (B87118) source. This approach would be highly atom-economical, avoiding the pre-functionalization of the aromatic ring that is common in current syntheses.

Solvent-Free and Aqueous Synthesis: Moving away from traditional organic solvents towards solvent-free reaction conditions or the use of water as a solvent is a major goal in green chemistry. nih.gov Research into mechanochemical methods, such as ball milling, or conducting reactions in aqueous media could offer more sustainable synthetic routes.

Renewable Feedstocks: While challenging for highly fluorinated compounds, future research may explore the use of renewable feedstocks for the synthesis of the pentafluorophenyl moiety or the development of bio-based catalysts for the silylation process.

A comparative overview of potential future green synthetic strategies is presented in Table 1.

| Synthetic Strategy | Traditional Approach | Future Green Approach | Key Advantages of Green Approach |

| Starting Materials | Pre-functionalized pentafluorophenyl derivatives (e.g., Grignard reagents) | Pentafluorobenzene | Higher atom economy, reduced synthetic steps |

| Reaction Type | Stoichiometric coupling | Catalytic C-H activation | Reduced waste, catalytic turnover |

| Solvent | Anhydrous organic solvents (e.g., THF, diethyl ether) | Solvent-free, water, or bio-based solvents | Reduced environmental impact, improved safety |

| Energy Input | Conventional heating | Microwave irradiation, mechanochemistry | Reduced energy consumption, faster reaction times |

Unveiling Novel Catalytic Roles and Reaction Pathways

The strong Lewis acidity of trifluoro(pentafluorophenyl)silane, arising from the multiple electron-withdrawing fluorine substituents, suggests its potential as a catalyst in a variety of organic transformations. While the catalytic applications of related boranes like tris(pentafluorophenyl)borane (B72294) are well-established, particularly in activating Si-H bonds for reductions, the catalytic capabilities of C₆F₅SiF₃ remain largely unexplored. nih.govnih.govresearchgate.net

Future research is likely to focus on:

Lewis Acid Catalysis: Investigating the ability of trifluoro(pentafluorophenyl)silane to catalyze reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and carbonyl-ene reactions. Its high fluorine content could lead to unique reactivity and selectivity compared to traditional Lewis acids.

Frustrated Lewis Pair (FLP) Chemistry: Exploring the potential of trifluoro(pentafluorophenyl)silane to act as the Lewis acidic component in frustrated Lewis pairs. Such systems could be capable of activating small molecules like H₂, CO₂, and olefins, leading to novel catalytic cycles for hydrogenation, carboxylation, and polymerization.

Anion Scavenging: The high affinity of silicon for fluoride (B91410) suggests that trifluoro(pentafluorophenyl)silane could act as an effective fluoride anion scavenger, thereby promoting reactions that are inhibited by the presence of fluoride ions.

The exploration of these catalytic roles will necessitate a detailed investigation of the underlying reaction pathways, which may involve the formation of highly reactive silylium (B1239981) ion-like species.

Rational Design of Derivatives for Targeted Synthetic Applications

The rational design of derivatives of trifluoro(pentafluorophenyl)silane offers a powerful strategy for fine-tuning its reactivity and physical properties for specific applications. By systematically modifying the substituents on the silicon atom or the pentafluorophenyl ring, it is possible to create a library of compounds with tailored characteristics.

Future directions in the design of derivatives include:

Hydrosilanes for Reductive Processes: The synthesis of pentafluorophenyl-substituted hydrosilanes (C₆F₅SiF₂H, C₆F₅SiFH₂) could provide novel reagents for reductions. The electronic properties of the pentafluorophenyl group are expected to modulate the reactivity of the Si-H bond, potentially leading to enhanced selectivity in the reduction of functional groups.

Functionalized Silanes for Surface Modification: The introduction of reactive functional groups onto the pentafluorophenyl ring or the replacement of one of the fluorine atoms on silicon with an organic linker could yield derivatives capable of covalently bonding to surfaces. platypustech.com Such compounds would be valuable for creating highly fluorinated, low-energy surfaces with applications in microfluidics, self-cleaning coatings, and biomedical devices. platypustech.com

Chiral Derivatives for Asymmetric Catalysis: The incorporation of chiral ligands onto the silicon center could lead to the development of novel Lewis acid catalysts for enantioselective transformations.

The design process for these derivatives will likely be aided by computational chemistry, which can predict the electronic and steric properties of target molecules and guide synthetic efforts. A summary of potential derivatives and their applications is provided in Table 2.

| Derivative Class | General Structure | Potential Application | Rationale |

| Hydrosilanes | C₆F₅SiFₓH₃₋ₓ | Selective reducing agents | Tunable Si-H bond reactivity |

| Alkoxysilanes | C₆F₅SiFₓ(OR)₃₋ₓ | Precursors for sol-gel materials | Formation of stable siloxane networks |

| Vinylsilanes | C₆F₅SiF₂(CH=CH₂) | Monomers for polymerization | Access to fluorinated polymers |

| Aminosilanes | C₆F₅SiF₂(NR₂) | Surface functionalization, coupling agents | Introduction of reactive amine groups |

Advanced Characterization Techniques for In Situ Mechanistic Elucidation

A deep understanding of the reaction mechanisms involving trifluoro(pentafluorophenyl)silane is crucial for optimizing existing transformations and discovering new reactivity. The transient and often highly reactive nature of intermediates in organosilicon chemistry necessitates the use of advanced spectroscopic and analytical techniques for their detection and characterization.

Future research will increasingly rely on:

In Situ Spectroscopy: The use of techniques such as in situ NMR (¹⁹F, ²⁹Si), IR, and Raman spectroscopy will be essential for monitoring reaction progress in real-time and identifying key intermediates. nih.govresearchgate.net Low-temperature studies will be particularly valuable for trapping and characterizing fleeting species.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and cold spray ionization (CSI) mass spectrometry can provide valuable information about the composition of reaction mixtures and help to identify catalytic species and intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations will play a pivotal role in mapping out reaction energy profiles, predicting the structures of transition states and intermediates, and rationalizing experimentally observed reactivity and selectivity. chemrxiv.org

The combination of these advanced experimental and computational methods will provide a detailed picture of the mechanistic pathways at play, facilitating the rational design of more efficient and selective chemical processes. The spectral evidence for borane-silane complex formation, for instance, has been successfully obtained through a combination of spectroscopic techniques, providing a precedent for similar studies on trifluoro(pentafluorophenyl)silane. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Silane, trifluoro(pentafluorophenyl)-, and how do reaction conditions influence yield?

Synthesis of fluorinated silanes often involves nucleophilic substitution or ligand-exchange reactions. For trifluoro(pentafluorophenyl)silane derivatives, routes may include reacting chlorosilanes with pentafluorophenyl lithium or Grignard reagents under inert atmospheres (e.g., argon). Evidence from analogous compounds shows that solvent polarity (e.g., THF vs. diethyl ether) and temperature (room temperature vs. −78°C) critically affect reaction kinetics and byproduct formation . For example, using triethylamine as a base can mitigate HCl byproducts during silane functionalization . Yield optimization may require iterative adjustments to stoichiometry and catalyst selection (e.g., Lewis acids like B(C6F5)3) .

Q. Which spectroscopic techniques are most effective for characterizing trifluoro(pentafluorophenyl)silane derivatives?

- 19F NMR : Essential for tracking fluorine environments, particularly distinguishing between equatorial and apical positions in pentacoordinate silicon intermediates .

- 29Si NMR : Detects silicon coordination states (e.g., tetrahedral vs. trigonal bipyramidal geometries).

- X-ray crystallography : Resolves steric effects of the pentafluorophenyl group on silicon-centered reactivity, as seen in structural studies of related compounds .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for isotopic labeling studies .

Advanced Research Questions

Q. How does the pentafluorophenyl group influence the reaction mechanism of trifluoro(pentafluorophenyl)silane in cross-coupling reactions?

Computational studies (DFT) reveal that the pentafluorophenyl group stabilizes pentacoordinate silicon intermediates by delocalizing electron density through its strong electron-withdrawing effect. This stabilization lowers activation barriers for ligand-exchange reactions. Experimentally, apical positioning of the pentafluorophenyl group enhances electrophilicity at silicon, facilitating nucleophilic attack—a critical factor in designing catalytic cycles for organosilicon reagents .

Q. How can researchers resolve contradictions in reported reactivity trends for trifluoro(pentafluorophenyl)silane derivatives?

Discrepancies in reactivity (e.g., solvent-dependent stereoselectivity) may arise from undetected intermediates or varying experimental setups. A systematic approach includes:

- In situ monitoring : Use low-temperature NMR or IR spectroscopy to capture transient species.

- Computational validation : Compare experimental activation energies with DFT-calculated transition states.

- Isotopic labeling : Deuterium or 18O tracing can clarify mechanistic pathways, as demonstrated in H/D exchange studies of pentafluorophenyl esters .

Q. What strategies enable selective functionalization of trifluoro(pentafluorophenyl)silane without cleavage of the Si–C(pentafluorophenyl) bond?

The Si–C bond’s stability under specific conditions allows selective modifications:

- Protective groups : Temporarily shield reactive sites (e.g., using silyl ethers) during functionalization.

- Lewis base activation : Weak bases like DMF or pyridine can polarize the Si–F bond without inducing bond cleavage, enabling controlled substitutions .

- Redox-neutral conditions : Avoid strong reducing agents that might destabilize the pentafluorophenyl moiety.

Q. How can isotopic labeling (e.g., deuterium) be incorporated into trifluoro(pentafluorophenyl)silane derivatives for mechanistic studies?

Et3N-catalyzed H/D exchange at α-positions of pentafluorophenyl esters offers a model for silane labeling. By substituting reaction solvents with D2O or deuterated alcohols and using mild catalysts, deuterium can be introduced at silicon-adjacent positions. This method preserves the integrity of the Si–C bond while enabling tracer studies .

Methodological Considerations

Q. What are the pitfalls in designing experiments involving trifluoro(pentafluorophenyl)silane, and how can they be mitigated?

- Moisture sensitivity : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis.

- Byproduct interference : Triethylammonium chloride (from Et3N use) can complicate purification; filtration or aqueous washes are recommended .

- Safety : The compound’s flammability (per R10/S16 risk phrases) necessitates inert atmosphere handling and explosion-proof equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.